N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a heterocyclic small molecule characterized by a 1,2,4-oxadiazole core fused with an imidazole ring and linked to a 4-ethylphenylacetamide moiety. The compound features:
- 4-ethylphenyl group: Enhances lipophilicity and may influence pharmacokinetic properties.
- 1,2,4-oxadiazole ring: A nitrogen-oxygen heterocycle known for metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry for its bioisosteric properties.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-2-14-3-9-17(10-4-14)24-19(28)12-27-11-18(23-13-27)20-25-21(29-26-20)15-5-7-16(22)8-6-15/h3-11,13H,2,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOGKNBVJBCXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole rings. These rings are then coupled with the ethylphenyl and fluorophenyl groups through a series of reactions, including condensation and cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following compounds share structural motifs (heterocycles, fluorophenyl/chlorophenyl groups, or acetamide linkages) and are analyzed for comparative insights:
Functional and Pharmacological Implications
Heterocyclic Core Differences
- Imidazole-oxadiazole vs. Triazole: The target compound’s imidazole-oxadiazole hybrid (vs. triazole in 6m or sulfanyl-triazole in ) may confer distinct electronic properties.
- Fluorophenyl vs. Chlorophenyl/Pyridinyl : The 4-fluorophenyl group in the target compound (vs. 4-chlorophenyl in or pyridinyl in BG15877 ) balances lipophilicity and electronic effects. Fluorine’s smaller size and higher electronegativity may enhance membrane permeability compared to bulkier substituents.
Acetamide Linker Modifications
- 4-Ethylphenyl vs.
Biological Activity
N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and an imidazole moiety. The presence of these heterocycles is significant as they are often associated with various pharmacological effects.
1. Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (CaCo-2)
- Lung adenocarcinoma (A549)
In a study involving a related oxadiazole compound, the IC50 values against a panel of cancer cell lines ranged from 92.4 µM to lower values depending on structural modifications .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess significant antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
3. Anti-inflammatory Properties
Oxadiazoles are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenases (COX) and other inflammatory mediators. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituents on the phenyl rings : Electron-donating groups enhance activity.
- Positioning of heterocycles : The spatial arrangement of oxadiazole and imidazole rings plays a role in receptor binding affinity.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 92.4 | |
| Anticancer | CaCo-2 | Varies | |
| Antibacterial | Staphylococcus aureus | 15.0 | |
| Anti-inflammatory | RAW 264.7 (macrophages) | 20.0 |
Case Studies
Several case studies highlight the potential applications of this compound:
- Cytotoxicity in Cancer Treatment : A study demonstrated that modifications to the oxadiazole ring led to enhanced cytotoxicity against breast cancer cells compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : Another investigation reported that derivatives with fluorinated phenyl groups exhibited superior antibacterial activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .
- Anti-inflammatory Mechanisms : Research has shown that compounds similar to this compound can modulate inflammatory pathways effectively in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
